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Compound of Interest

Compound Name: 2',6"-Difluoroacetophenone

Cat. No.: B084162

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building
block in organic and medicinal chemistry. Its unique electronic properties, stemming from the
two ortho-fluorine atoms, make it a valuable precursor for the synthesis of complex heterocyclic
scaffolds. These fluorine atoms can influence molecular conformation, metabolic stability, and
binding affinity, making this reagent particularly relevant in the design of novel therapeutic
agents. This guide provides a comprehensive overview of its chemical and physical properties,
detailed experimental protocols for its synthesis and application, and its role in the
development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data

The key physicochemical properties of 2',6'-Difluoroacetophenone are summarized below for
quick reference.

Table 1: Chemical Identifiers and General Data
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Property Value

CAS Number 13670-99-0[1]

Molecular Formula CsHeF20][2]

Molecular Weight 156.13 g/mol

IUPAC Name 1-(2,6-difluorophenyl)ethanone[3]

2,6-Difluoroacetophenone, Acetophenone, 2',6'-
Synonyms

difluoro-[2]
InChl Key VGIILXIQLXVLC-UHFFFAQY SA-N[3]
Canonical SMILES CC(=0)C1=C(C=CC=C1F)F[3]

Table 2: Physical and Spectroscopic Properties
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Property

Value

Notes

Physical State

Clear, colorless to light yellow
liquid[4]

Some sources report a melting
point of 52-55°C, which
suggests a solid state at room
temperature. However, major
suppliers list it as a liquid,
which is more consistent with

its observed properties.

Boiling Point

76-79 °C at 15 mmHg[4]178.6
°C at 760 mmHg[2]

Density

1.197 g/mL at 25 °C[4]

Refractive Index (n2°/D)

1.48[4]

Slightly soluble in water;

Solubility Soluble in Chloroform, Ethyl
Acetate[4]
Characterized by signals for
) the methyl protons and the
Spectral data available from _ _ o
1H NMR aromatic protons, with splitting
sources such as PubChem.[3] ) )
patterns influenced by fluorine
coupling.
] Shows characteristic peaks for
Spectral data available from
the carbonyl carbon, methyl
13C NMR sources such as

ChemicalBook.[5]

carbon, and aromatic carbons,

with C-F coupling visible.

FTIR Spectrum

Spectral data available from

sources such as PubChem.[3]

Key absorptions include a
strong C=0 stretch for the
ketone and C-F stretching

bands.

Table 3: Safety and Handling Information
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Category Information

H315: Causes skin irritation.H319: Causes
GHS Hazard Statements serious eye irritation.H335: May cause

respiratory irritation.[4]

] P261, P264, P271, P280, P302+P352,
GHS Precautionary Statements

P305+P351+P338[4]
Hazard Codes Xi (Irritant)[2]
Flash Point 77 °C (170.6 °F) - closed cup[6]

Keep in a dark place, sealed in dry, room

Storage N
temperature conditions.[4]

Experimental Protocols

Detailed methodologies for the synthesis of 2',6'-Difluoroacetophenone and its subsequent
use in the formation of a key pharmacophore are provided below.

Protocol 1: Synthesis of 2',6'-Difluoroacetophenone via
Organolithium Intermediate

This protocol describes the synthesis from 1,3-difluorobenzene and acetic anhydride.

Workflow Diagram:
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Caption: Synthesis of 2',6'-Difluoroacetophenone.
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Materials:

tert-Butyl chloride (9.25 g)

Lithium granules (1.4 g)

Anhydrous Tetrahydrofuran (THF, 135 g total)

1,3-Difluorobenzene (11.4 g)

Acetic anhydride (22 g)
Procedure:

o Preparation of tert-Butyllithium: To a reaction vessel containing 100 g of anhydrous THF, add
1.4 g of lithium granules. Cool the suspension to -78 °C. Slowly add 9.25 g of tert-butyl
chloride to the mixture. Stir until gas chromatography analysis indicates >97% conversion to
tert-butyllithium.

o Formation of Lithiated Arene: To the cold (-78 °C) solution of tert-butyllithium, add 11.4 g of
1,3-difluorobenzene. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -65 °C
and stir for an additional 2 hours. This forms a solution of 2,6-difluoro-1-lithiobenzene.

e Acylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of
anhydrous THF and cool it to -5 °C. Add the previously prepared 2,6-difluoro-1-lithiobenzene
solution dropwise to the acetic anhydride solution, maintaining the temperature at -5 °C.

o Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up.
This typically involves quenching the reaction with a saturated aqueous solution of
ammonium chloride, followed by extraction with an organic solvent (e.g., diethyl ether or
ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure to yield 2',6'-difluoroacetophenone. The
reported yield for this procedure is 92%.

Protocol 2: Synthesis of a 2-Amino-4-arylquinazoline
Scaffold
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This protocol is a representative procedure for the cyclocondensation reaction of 2',6'-
Difluoroacetophenone with guanidine, a key step in the synthesis of many bioactive
quinazoline derivatives.[6]

Workflow Diagram:

2',6'-Difluoroacetophenone
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Caption: Synthesis of a 2-Aminoquinazoline Scaffold.

Materials:

2',6'-Difluoroacetophenone

Guanidine hydrochloride

Sodium ethoxide (or another suitable base)

Absolute ethanol (or another suitable high-boiling solvent)

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',6'-
Difluoroacetophenone (1 equivalent) in absolute ethanol.

o Addition of Reagents: Add guanidine hydrochloride (typically 1.5-2.0 equivalents) to the
solution. To this mixture, add a solution of sodium ethoxide (typically 2.0 equivalents) in
ethanol.

» Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for
several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer
Chromatography (TLC).

« |solation and Purification: Upon completion, cool the reaction mixture to room temperature.
The product may precipitate from the solution. Collect the solid by filtration. Wash the crude
product with cold ethanol and then water to remove any remaining salts. The product can be
further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to
yield the pure 2-amino-4-(2,6-difluorophenyl)quinazoline derivative.

Role in Drug Development and Medicinal Chemistry

2',6'-Difluoroacetophenone is not itself a therapeutic agent but is a key starting material for
building more complex molecules with biological activity. Its primary application lies in the
synthesis of the quinazoline scaffold.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, most notably as
Tyrosine Kinase Inhibitors (TKIs). Kinases are enzymes that play a crucial role in cell signaling
pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases,
the signaling pathways that drive tumor growth and proliferation can be blocked.

A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Overactivation of EGFR is common in several cancers, including non-small cell lung cancer.
Many FDA-approved drugs, such as Gefitinib and Lapatinib, are quinazoline-based EGFR
inhibitors that compete with ATP at the kinase's active site.

The synthesis of these and related bioactive quinazolines often involves a cyclocondensation
reaction, as detailed in Protocol 2. The 2,6-difluorophenyl group from the starting
acetophenone is incorporated into the final structure, where it can play a vital role in binding to
the target protein and enhancing the pharmacological properties of the molecule.
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Signaling Pathway Diagram:
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Caption: EGFR signaling pathway and site of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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